molecular formula C5H4N6O2 B2481531 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide CAS No. 108030-65-5

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Cat. No.: B2481531
CAS No.: 108030-65-5
M. Wt: 180.127
InChI Key: SWRRSVJSVVRGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a chemical compound known for its significant role in the synthesis of antitumor drugs. It is an intermediate for the preparation of temozolomide, a well-known antitumor drug used in the treatment of glioblastoma and anaplastic astrocytoma .

Biochemical Analysis

Biochemical Properties

The primary target of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is the DNA in tumor cells. The compound interacts with the guanine segment of a sequence of three or more guanines on DNA . This interaction leads to DNA methylation , a process that can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells . This is the primary mechanism of tumor resistance to alkylating agents, including this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves the methylation of DNA . The compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . MTIC decomposes spontaneously to form 5-aminoimidazole-4-carboxamide (ACI) and a methyldiazonium ion . The methyldiazonium ion then attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that the compound exhibits potent inhibition against tumor cell lines . At a concentration of 40 μg/mL, the survival rate of all tested tumor cells was less than 10% .

Metabolic Pathways

In vivo, this compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . This conversion is part of the metabolic pathway of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves the in situ generation of its anion from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to produce temozolomide, avoiding the use of methyl isocyanate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above is efficient and can be adapted for large-scale production, ensuring the compound’s availability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activity

The compound 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide , also referred to as a derivative of temozolomide, is gaining attention in the field of medicinal chemistry due to its potential antitumor activity. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, mechanism of action, and efficacy against different cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps starting from commercially available precursors. A notable synthetic route includes the treatment of 5-aminoimidazole-4-carboxamide with sodium nitrite to form a diazo compound followed by reaction with methyl isocyanate to yield the target compound. The structural modifications at the 8-position significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to induce DNA damage through alkylation. Similar to temozolomide, it is believed that the active metabolites generated during metabolic conversion can methylate guanine residues in DNA. This process leads to cytotoxic effects on cancer cells that are sensitive to such modifications.

In Vitro Studies

Several studies have evaluated the antitumor activity of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • Human solid tumor cell lines (PC-3, HCT-15, T47D, MDA-MB-231, DU145, HT29, LNCaP)
    • Human leukemia HL-60 cell line

The compound demonstrated significant growth inhibition across these cell lines. For instance:

CompoundIC50 (μmol/mL)Cell Line
IVa2.80HL-60
IIIa12.11HL-60
IIIb3.24HL-60
IIIc3.32HL-60

The most potent derivative was IVa, which resulted in less than 10% survival rate at a concentration of 40 μg/mL in all tested tumor cells .

Comparative Efficacy

In comparative studies with temozolomide (TMZ), certain derivatives exhibited enhanced potency:

CompoundIC50 (μM)Comparison with TMZ
TMZ696 ± 79Baseline
IVa<10More potent
IIIe2.63More potent

These results indicate that modifications at specific positions can lead to increased antitumor activity compared to standard treatments like TMZ .

Case Studies and Research Findings

A study published in Molecules highlighted the synthesis and evaluation of various derivatives of the imidazotetrazine scaffold. The findings suggested that compounds with methyl substitutions at the N3 position and carboxamide groups showed promising results against resistant tumor types .

Another investigation focused on phenolic ester analogues derived from temozolomide which exhibited up to five-fold increased potency against glioblastoma cell lines compared to their parent compound . This indicates a potential pathway for further enhancing the efficacy of imidazotetrazine derivatives through structural modifications.

Properties

IUPAC Name

4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c6-3(12)2-4-8-10-9-5(13)11(4)1-7-2/h1H,(H2,6,12)(H,8,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRRSVJSVVRGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)NN=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.